[(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE
Description
[(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE is a synthetic organic compound that belongs to the class of benzylamines. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.
Properties
Molecular Formula |
C17H27ClN2O3 |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C17H27ClN2O3/c1-3-23-17-14(11-15(18)12-16(17)21-2)13-19-5-4-6-20-7-9-22-10-8-20/h11-12,19H,3-10,13H2,1-2H3 |
InChI Key |
KYUPECHRABUZJN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCCN2CCOCC2)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxy-3-methoxybenzyl chloride and 3-morpholinopropylamine.
Reaction: The benzyl chloride derivative is reacted with the amine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Could lead to the formation of carboxylic acids or ketones.
Reduction: Might produce amines or alcohols.
Substitution: Could yield azides or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially useful in drug development for its biological activity.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for [(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-methoxybenzyl)-N-(3-morpholinopropyl)amine
- N-(5-chloro-2-ethoxybenzyl)-N-(3-morpholinopropyl)amine
Uniqueness
[(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE is unique due to the specific substitution pattern on the benzyl ring, which can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
